Cas no 766520-00-7 (5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine)

5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a 3,5-dichlorophenyl group at the 5-position and an amine group at the 3-position. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The dichlorophenyl moiety enhances lipophilicity, which may improve membrane permeability in drug design. The amine functionality offers a reactive site for further derivatization, enabling versatile applications in medicinal chemistry. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies. The compound is typically handled under controlled conditions due to its reactive groups.
5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine structure
766520-00-7 structure
Product Name:5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine
CAS No:766520-00-7
MF:C9H7Cl2N3
MW:228.077979326248
CID:1084050
PubChem ID:24695859
Update Time:2025-11-01

5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine
    • 5-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine
    • SCHEMBL3339364
    • EN300-63970
    • AKOS016905123
    • Z993967174
    • CS-0253325
    • AKOS000178656
    • 766520-00-7
    • DB-358569
    • G21505
    • Inchi: 1S/C9H7Cl2N3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
    • InChI Key: ARQPOUUYHJOGFQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C1=CC(N)=NN1)Cl

Computed Properties

  • Exact Mass: 227.0017026g/mol
  • Monoisotopic Mass: 227.0017026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 493.4±45.0 °C at 760 mmHg
  • Flash Point: 252.2±28.7 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine Security Information

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Additional information on 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine

5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine (CAS No. 766520-00-7): A Comprehensive Overview

The compound 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine, identified by the CAS registry number 766520-00-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The structure of this compound consists of a pyrazole ring substituted with a 3,5-dichlorophenyl group at position 5 and an amino group at position 3, making it a valuable target for both synthetic and analytical studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine. Researchers have explored various routes, including condensation reactions and microwave-assisted synthesis, to optimize the production process. These methods not only enhance the yield but also reduce the reaction time, making the compound more accessible for further studies. The stability and purity of the synthesized product have been rigorously evaluated using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological activity of 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine has been extensively investigated in recent years. Studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation markers in vitro. Additionally, this compound has shown moderate antifungal activity against various fungal strains, highlighting its potential as a candidate for antifungal drug development. Furthermore, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against mammalian cells, which is a favorable attribute for its therapeutic applications.

In terms of pharmacokinetics, researchers have examined the absorption, distribution, metabolism, and excretion (ADME) properties of 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine. The results suggest that the compound has moderate bioavailability and is metabolized through hepatic pathways. These findings are crucial for designing dosage regimens and optimizing drug delivery systems.

The application of computational chemistry tools has further enhanced our understanding of the molecular interactions of 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine. Molecular docking studies have revealed potential binding modes with key therapeutic targets, such as inflammatory enzymes and fungal proteins. These insights provide a foundation for rational drug design and structure-based optimization.

In conclusion, 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine (CAS No. 766520-00-7) is a versatile compound with significant potential in pharmaceutical research. Its unique chemical structure, coupled with promising biological activities and favorable pharmacokinetic profiles, positions it as a valuable candidate for further development. Ongoing research continues to explore its therapeutic applications and optimize its properties for clinical use.

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